1-METHYL-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: WAY-117082 is synthesized through a multi-step process involving the reaction of acrylonitrile with p-toluenesulfonyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of WAY-117082 involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: WAY-117082 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-117082 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
WAY-117082 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the NF-κB pathway and its role in various chemical processes.
Biology: The compound is employed in biological studies to investigate its effects on cell signaling and gene expression.
Mechanism of Action
WAY-117082 exerts its effects by inhibiting the phosphorylation of IκB-α, which is essential for the release of NF-κB from the cytosolic IκB-α/NF-κB complex. This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of genes involved in inflammation and cell survival . Additionally, WAY-117082 has been shown to inhibit the NLRP3 inflammasome by blocking its ATPase activity .
Comparison with Similar Compounds
Parthenolide: Another NF-κB inhibitor with anti-inflammatory properties.
TPCA-1: A selective inhibitor of IKK2, which also targets the NF-κB pathway.
MLN4924: An inhibitor of the NEDD8 activating enzyme, affecting both classical and alternative NF-κB signaling
Uniqueness: WAY-117082 is unique in its ability to inhibit both the NF-κB pathway and the NLRP3 inflammasome, making it a versatile compound for studying inflammation and immune responses. Its broad-spectrum inhibitory activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18g/mol |
IUPAC Name |
1-methylchromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C10H7N3O2/c1-13-9-6-4-2-3-5-7(6)15-10(14)8(9)11-12-13/h2-5H,1H3 |
InChI Key |
JUSNZKDDCOZCJT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)OC3=CC=CC=C32)N=N1 |
Canonical SMILES |
CN1C2=C(C(=O)OC3=CC=CC=C32)N=N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.